molecular formula C7H11BrO B1291530 4-(Bromomethyl)cyclohexan-1-one CAS No. 197387-33-0

4-(Bromomethyl)cyclohexan-1-one

Cat. No.: B1291530
CAS No.: 197387-33-0
M. Wt: 191.07 g/mol
InChI Key: TXKUIDPIVDLMHW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)cyclohexan-1-one is an organic compound with the molecular formula C7H11BrO. It is a brominated derivative of cyclohexanone, characterized by the presence of a bromomethyl group at the fourth position of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)cyclohexan-1-one typically involves the bromination of cyclohexanone. One common method is the reaction of cyclohexanone with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction proceeds under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Bromomethyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)cyclohexan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The carbonyl group in the cyclohexanone ring also plays a crucial role in its reactivity, enabling oxidation and reduction processes .

Comparison with Similar Compounds

Uniqueness: 4-(Bromomethyl)cyclohexan-1-one is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules .

Properties

IUPAC Name

4-(bromomethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKUIDPIVDLMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627163
Record name 4-(Bromomethyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197387-33-0
Record name 4-(Bromomethyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)cyclohexan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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